molecular formula C22H37NO6 B1256602 saliniketal B

saliniketal B

Cat. No.: B1256602
M. Wt: 411.5 g/mol
InChI Key: QWSYKJZSJYRUSS-RGQYTZIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound saliniketal B is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the bicyclic ring system and the introduction of various functional groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form new functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often require specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a model compound for studying stereochemistry and reaction mechanisms.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use as a precursor for the synthesis of more complex molecules or materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic organic molecules with multiple stereocenters and functional groups. Examples might include certain alkaloids or terpenoids.

Properties

Molecular Formula

C22H37NO6

Molecular Weight

411.5 g/mol

IUPAC Name

(2Z,4E,6S,7S,8R,9R,10R)-10-[(1S,3S,4R,5S)-1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-3-yl]-7,9-dihydroxy-2-(hydroxymethyl)-6,8-dimethylundeca-2,4-dienamide

InChI

InChI=1S/C22H37NO6/c1-12(7-6-8-16(11-24)21(23)27)18(25)14(3)19(26)15(4)20-13(2)17-9-10-22(5,28-17)29-20/h6-8,12-15,17-20,24-26H,9-11H2,1-5H3,(H2,23,27)/b7-6+,16-8-/t12-,13+,14+,15+,17-,18-,19+,20+,22-/m0/s1

InChI Key

QWSYKJZSJYRUSS-RGQYTZIJSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@](O2)(O[C@H]1[C@H](C)[C@@H]([C@H](C)[C@H]([C@@H](C)/C=C/C=C(/CO)\C(=O)N)O)O)C

Canonical SMILES

CC1C2CCC(O2)(OC1C(C)C(C(C)C(C(C)C=CC=C(CO)C(=O)N)O)O)C

Synonyms

saliniketal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
saliniketal B
Reactant of Route 2
saliniketal B
Reactant of Route 3
saliniketal B
Reactant of Route 4
saliniketal B
Reactant of Route 5
saliniketal B
Reactant of Route 6
saliniketal B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.